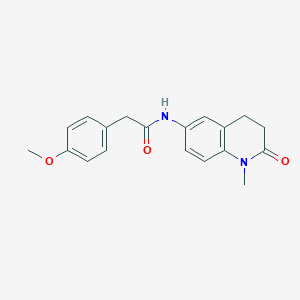

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a tetrahydroquinoline moiety, which are known for their diverse biological activities

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21-17-9-6-15(12-14(17)5-10-19(21)23)20-18(22)11-13-3-7-16(24-2)8-4-13/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFGQGSQUIMDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinoline moiety, potentially forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Quinones, phenolic derivatives.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, substituted aromatics.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibit significant antimicrobial properties. For instance, a series of sulfonamide derivatives were synthesized and evaluated for their effectiveness against various bacterial strains. Some derivatives showed superior activity compared to standard antibiotics like Gentamicin and Ampicillin, suggesting that modifications to the core structure could enhance antimicrobial efficacy .

Case Study:

In a study evaluating the antimicrobial activity of synthesized compounds, one derivative demonstrated an inhibition zone of 26.0 mm against E. coli, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL. This suggests that similar modifications in the structure of this compound could lead to potent antimicrobial agents.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Research on related compounds has shown that they can inhibit specific pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes (COX). This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Study:

In a study focusing on BRD4 bromodomain inhibitors, derivatives with similar structural motifs exhibited significant anti-inflammatory activity through selective inhibition of inflammatory pathways. These findings suggest that further exploration of the anti-inflammatory properties of this compound may yield promising therapeutic candidates.

Drug Development and Screening Libraries

The compound is included in various screening libraries for drug discovery purposes. Its structural characteristics make it a candidate for further investigation in the context of protein-protein interactions and as a potential lead compound for new therapeutic agents targeting specific diseases .

Table: Screening Libraries Inclusion

| Library Type | Description |

|---|---|

| Macrocycles Library | Contains cyclic compounds for drug discovery |

| Protein-Protein Interaction | Focuses on modulators affecting protein interactions |

| Peptidomimetic Library | Includes compounds mimicking peptide structures |

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the tetrahydroquinoline moiety might interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

2-(4-methoxyphenyl)acetamide: Lacks the tetrahydroquinoline moiety, potentially less biologically active.

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Lacks the methoxyphenyl group, which may reduce its binding affinity in biological systems.

Uniqueness

The combination of the methoxyphenyl group and the tetrahydroquinoline moiety in 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide provides a unique structural framework that can enhance its biological activity and specificity compared to similar compounds.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 300.35 g/mol. The structure features a tetrahydroquinoline moiety, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit the growth of various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical) | 0.99 |

| Compound B | MCF-7 (breast) | 0.85 |

| Compound C | A549 (lung) | 0.75 |

These results suggest that the structural modifications in the compound enhance its potency against cancer cells .

The proposed mechanism of action for This compound involves:

- Inhibition of Topoisomerase II : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Neuroprotective Effects

There is emerging evidence that this compound may also exhibit neuroprotective effects. Studies have investigated its potential as a multitarget-directed ligand for treating neurodegenerative diseases such as Alzheimer's. Key findings include:

- Inhibition of acetylcholinesterase (AChE) activity.

- Reduction in β-amyloid aggregation.

These activities suggest potential therapeutic applications in neurodegenerative disorders .

Study 1: Antitumor Efficacy

In a recent study published in ACS Omega, researchers synthesized several derivatives based on the tetrahydroquinoline scaffold and evaluated their antitumor activities against multiple cancer cell lines. The most potent compound demonstrated an IC50 value of 0.5 µM against the MCF-7 cell line, indicating strong anticancer potential .

Study 2: Neuroprotection

A study published in MDPI explored the neuroprotective effects of similar compounds on neuronal cell lines. The results showed that these compounds could significantly reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.